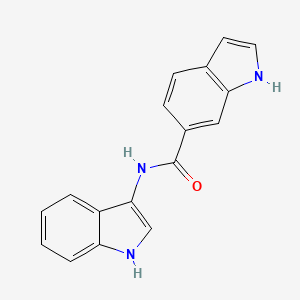
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide, also known as AOCA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. AOCA has been found to have a wide range of potential applications, including as an anticancer agent, an antiviral agent, and a treatment for neurological disorders. In
作用機序
The mechanism of action of N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. Studies have shown that this compound can inhibit the activity of enzymes such as histone deacetylases and DNA methyltransferases, which are involved in the regulation of gene expression. Additionally, this compound has been found to modulate the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit viral replication, and modulate gene expression. Additionally, this compound has been found to have antioxidant properties, which may contribute to its potential neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide in lab experiments is its potential as a multi-targeted agent, with the ability to affect multiple pathways and processes in cells. Additionally, this compound has been found to have low toxicity in animal studies, which may make it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are several potential future directions for research on N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide. One area of interest is its potential use in combination with other anticancer agents, to enhance their effectiveness and reduce side effects. Additionally, further research is needed to better understand the mechanism of action of this compound, and to identify its specific targets in cells. Finally, studies are needed to evaluate the safety and efficacy of this compound in animal models and in clinical trials, in order to determine its potential as a therapeutic agent for various diseases.
合成法
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide can be synthesized through a multistep process involving the reaction of cyclopropanecarboxylic acid with hydroxylamine hydrochloride, followed by the reaction of the resulting product with ethyl chloroformate and then with 2-aminoacetaldehyde diethyl acetal. The final product is then purified through recrystallization to obtain this compound in its pure form.
科学的研究の応用
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide has been studied for its potential applications in the treatment of various diseases. It has been found to have anticancer properties, with studies showing that it can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its antiviral properties, with research suggesting that it can inhibit the replication of certain viruses, including the herpes simplex virus. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-5(9)3-11-8-6(10)4-1-2-4/h4H,1-3H2,(H2,7,9)(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBKQLXYQJDQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NOCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B6641976.png)
![cis-Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6641979.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)





![1-[4-(1-Hydroxyethyl)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B6642016.png)


![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)
![2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642059.png)